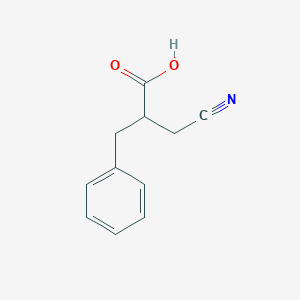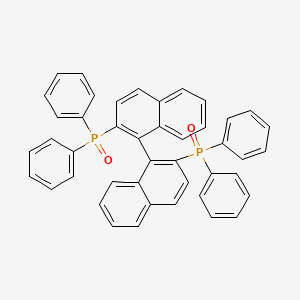
Binapo
描述
Binapo, also known as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl), is an organophosphorus compound . This chiral diphosphine ligand is widely used in asymmetric synthesis . It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1′ positions .
Synthesis Analysis
The condensation of this compound-(PhCHO)2 and 1,3,5-tris(4-aminophenyl)benzene (TAPB) results in a new imine-based chiral organic material (COM) that can be further post-functionalized through reductive transformation of imine linkers to amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1′ positions . X-ray single crystal structure analysis showed that Eu2L3(Phen)2 crystalized in an achiral space group P with the equivalent amount of P and M helicates in one single cell .Chemical Reactions Analysis
The condensation of this compound-(PhCHO)2 and 1,3,5-tris(4-aminophenyl)benzene (TAPB) results in a new imine-based chiral organic material (COM) that can be further post-functionalized through reductive transformation of imine linkers to amines .Physical And Chemical Properties Analysis
This compound is a colorless solid with a molar mass of 622.688 g·mol −1 . It is soluble in organic solvents . The dihedral angle between the naphthyl groups is approximately 90° .科学研究应用
催化应用
不对称氢化中的手性邻位取代的BINAPO配体: 已开发出用于Ru催化的不对称氢化的新的手性邻位取代的this compound配体(o-BINAPO)系列。这些配体由BINOL合成,在催化β-芳基取代的β-(酰氨基)丙烯酸酯和β-酮酯的氢化方面显示出高效率,提供了一种以高对映选择性制备β-芳基取代的β-氨基酸和β-羟基酸的方法 (Zhou 等,2002)。
在不对称烯丙基化和羟醛反应中的用途: this compound作为手性氧化膦在涉及三氯甲硅烷化合物的反应中表现出良好的催化活性。它已用于具有烯丙基三氯硅烷的醛的烯丙基化,从而产生良好的对映选择性。此外,它促进了醛与三氯甲硅烯醇醚的对映选择性羟醛反应,实现了高非对映选择性和对映选择性 (Kotani 等,2007)。
在喹啉衍生物的铱催化氢化中的应用: 衍生自H8-BINOL的手性二膦亚胺H8-BINAPO已有效用于Ir催化的喹啉的不对称氢化。该应用展示了高对映选择性,并讨论了铱催化剂在聚(乙二醇)二甲醚中的固定以改善结果 (Lam 等,2005)。
合成和表征
功能化的this compound衍生物: 已使用铃木-宫浦偶联制备了一系列功能化的this compound衍生物。这些衍生物通过NMR、IR光谱、质谱和X射线晶体学表征,在高达400-440°C的温度下表现出热稳定性。这项研究扩展了this compound在各种化学应用中的范围 (Lestari 等,2013)。
This compound的对映异构分离: this compound的对映异构分离成其对映异构体已使用与手性BINOL的包合络合物实现。该方法提供了具有高对映异构体过量的对映异构体,有助于手性氧化膦的研究 (Hatano 等,2012)。
新型BINOL衍生的手性双膦配体的合成: 已合成了新型邻位取代的BINOL衍生的双膦配体(o-BINAPO和o-NAPHOS),在Rh(I)催化的功能化烯烃的不对称氢化中显示出优异的对映选择性。该合成有助于扩大手性配体在不对称催化中的应用范围 (Zhou & Zhang,2002)。
光物理和材料应用
Eu(III)配合物中的圆偏振发光: 对具有this compound的Eu(III)配合物的研究证明了显着的圆偏振发光(CPL)。这项研究探索了this compound在光学活性材料和器件中的光物理性质和潜在应用 (Harada 等,2009)。
具有内置BINAP配体的功能化介孔有机硅: 已实现由this compound衍生的手性功能化的周期性介孔有机硅与内置BINAP的合成。这种材料在不对称催化中显示出高效率,例如β-酮酯的氢化,并且代表了材料科学领域的重要进步 (Wang 等,2009)。
作用机制
Target of Action
Binapo, also known as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, is an organophosphorus compound . It is a chiral diphosphine ligand that is widely used in asymmetric synthesis . The primary targets of this compound are transition metals, such as ruthenium, rhodium, and palladium . These metals, when combined with this compound, form complexes that are used as catalysts in various chemical reactions .
Mode of Action
This compound interacts with its targets (transition metals) to form metal-optically active phosphine complexes . These complexes are used in various transition metal-catalyzed asymmetric reactions such as hydrogenation, hydrosilylation, and 1,3-hydrogen migration . For example, this compound-ruthenium catalysts are highly efficient for asymmetric hydrogenations of various functionalized olefins and ketones .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in asymmetric synthesis . Asymmetric synthesis is a method used to obtain enantiomerically pure compounds, which are important in a wide range of fields such as pharmaceuticals, agrochemicals, food additives, and functional materials . This compound, through its interaction with transition metals, facilitates the transformation of prochiral substrates into chiral products with high enantioselectivity .
Pharmacokinetics
It is known that this compound can be used in the creation of chiral organic materials (coms) that can be further post-functionalized through reductive transformation of imine linkers to amines . This suggests that this compound and its derivatives may have unique absorption, distribution, metabolism, and excretion (ADME) properties that could impact their bioavailability.
Result of Action
The result of this compound’s action is the production of enantiomerically pure compounds through asymmetric synthesis . For example, this compound-ruthenium catalysts can facilitate the asymmetric hydrogenation of various functionalized olefins and ketones to produce compounds with high enantioselectivity . Additionally, this compound can induce unprecedented enantiocontrol, with up to 18-fold increases in enantioselectivity observed in certain reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of this compound-based materials can be affected by the presence of other compounds . In one study, a new imine-based chiral organic material (COM) created from this compound showed necessary stability to be used as a heterogeneous catalyst . Furthermore, the enantioselectivity of this compound can be affected by the presence of chiral hydrocarbons . This suggests that the action, efficacy, and stability of this compound can be influenced by the chemical environment in which it is used.
生化分析
Biochemical Properties
Binaphthol plays a crucial role in biochemical reactions, particularly in the field of asymmetric catalysis . It interacts with various enzymes and proteins to facilitate these reactions. For instance, it is used as a ligand in enantioselective metal-catalysed reactions, allowing the preparation of optically active products with the desired enantiopurity .
Molecular Mechanism
Binaphthol exerts its effects at the molecular level through its role as a chiral ligand in asymmetric catalysis . It can bind to various biomolecules, influencing enzyme activity and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Binaphthol can change over time. For instance, a new imine-based chiral organic material (COM) that can be further post-functionalized through reductive transformation of imine linkers to amines has been developed . This material shows stability and can be efficiently employed in asymmetric allylation of different aromatic aldehydes .
Metabolic Pathways
Binaphthol is involved in various metabolic pathways due to its role as a ligand in asymmetric catalysis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
属性
IUPAC Name |
2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSRPYCOMAEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86632-33-9 | |
| Record name | PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of BINAPO?
A1: this compound has a molecular formula of C44H32O2P2 and a molecular weight of 654.69 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound can be characterized using techniques like NMR (1H, 13C, 31P) and IR spectroscopy. For instance, 31P NMR is particularly useful for distinguishing this compound from its reduced form, BINAP, and its partially oxidized forms. []
Q3: How does the structure of this compound contribute to its chirality?
A3: this compound possesses axial chirality due to the restricted rotation around the binaphthyl bond. This restricted rotation results in two enantiomers, (R)-BINAPO and (S)-BINAPO, which are mirror images of each other. []
Q4: Is BINAP stable in air?
A4: While solid BINAP is relatively stable in air, it tends to undergo slow oxidation to its monoxide form in solution. Therefore, it's crucial to store BINAP under inert conditions (N2 or Ar) to prevent oxidation. []
Q5: What are the primary applications of BINAP and its derivatives in catalysis?
A5: BINAP and its derivatives are extensively used as chiral ligands in transition metal catalysis. Their complexes exhibit high enantioselectivity and reactivity in various reactions, including asymmetric hydrogenations, additions to alkenes and alkynes, cycloadditions, cycloisomerizations, and fluorinations. []
Q6: How does this compound act as an organocatalyst in asymmetric allylation reactions?
A6: this compound functions as a Lewis base catalyst in the asymmetric allylation of aldehydes with allyltrichlorosilane reagents. It coordinates to the silicon center of the allyltrichlorosilane, activating it towards nucleophilic attack by the aldehyde and directing the stereochemical outcome of the reaction. [, ]
Q7: Can you elaborate on the use of this compound in asymmetric aldol reactions?
A7: this compound catalyzes enantioselective aldol reactions of trichlorosilyl enol ethers with aldehydes. It acts as a Lewis base, coordinating to the silicon atom of the enol ether and promoting the formation of a chiral six-membered transition state, leading to aldol products with high diastereo- and enantioselectivity. [, ]
Q8: How do ortho-substituted this compound derivatives (o-BINAPO) compare to this compound in catalytic activity?
A8: Ortho-substituted this compound ligands, synthesized from BINOL, form highly efficient ruthenium catalysts for the asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-keto esters. These modified ligands often exhibit superior enantioselectivity and reactivity compared to the parent this compound ligand. [, ]
Q9: What are the advantages of immobilizing BINAP-based catalysts?
A9: Immobilizing BINAP-based catalysts, such as incorporating them into mesoporous organosilicas, offers several advantages, including catalyst recovery and reuse, potential for continuous flow processes, and enhanced stability. []
Q10: Are there examples of nickel-catalyzed reactions employing this compound as a ligand?
A10: Yes, this compound has been successfully employed as a ligand in nickel-catalyzed cross-coupling reactions, particularly in the coupling of allylamines with boronic acids. Notably, this compound promotes C-C bond formation at the more substituted allyl terminus, offering a different regioselectivity profile compared to other phosphine ligands. []
Q11: How do structural modifications of BINAP, such as those in H8-BINAP and Cy-BINAP, affect its catalytic activity?
A11: Modifying the BINAP structure, like partially hydrogenating the binaphthyl backbone (H8-BINAP) or changing the substituents on the phosphorus atoms (Cy-BINAP), can significantly impact its catalytic activity. These modifications can influence the steric and electronic properties of the ligand, leading to differences in enantioselectivity, reactivity, and substrate scope in catalytic reactions. []
Q12: What is the impact of introducing electron-donating or -withdrawing groups on the phenyl rings of BINAP derivatives?
A12: Incorporating electron-donating or -withdrawing groups on the phenyl rings of BINAP derivatives can fine-tune the electronic properties of the ligand. This modification influences the catalytic activity and enantioselectivity of the corresponding metal complexes, as demonstrated in asymmetric hydrogenation reactions. For example, electron-donating groups can enhance the enantioselectivity in the hydrogenation of certain substrates. []
Q13: Can this compound derivatives with functionalities other than phosphine oxides be synthesized?
A13: Yes, researchers have synthesized this compound derivatives containing amine functionalities instead of phosphine oxides. These amine-functionalized materials have been explored as heterogeneous organocatalysts for asymmetric allylation reactions. Notably, they demonstrate comparable catalytic activity to molecular this compound while offering the advantage of recyclability. []
Q14: Have computational methods been used to study this compound and its complexes?
A14: Yes, computational chemistry methods, such as density functional theory (DFT), have been employed to study this compound and its complexes. These studies provide insights into the structural features, electronic properties, and mechanistic aspects of this compound-metal complexes, aiding in the rational design of new catalysts and understanding their activity.
Q15: Does this compound find applications beyond catalysis?
A15: Yes, this compound has been explored in areas beyond catalysis. For instance, it has been utilized as a chiral ancillary ligand in the development of lanthanide-based luminescent materials exhibiting circularly polarized luminescence (CPL). [, , , , ]
Q16: How does the chirality of this compound influence the properties of lanthanide complexes?
A16: The inherent chirality of this compound can be transferred to lanthanide complexes during the self-assembly process. This transfer of chirality results in the formation of enantiopure helical structures, such as triple-stranded helicates, which exhibit unique chiroptical properties, including circular dichroism (CD) and CPL. [, , , , ]
Q17: What is the significance of CPL in lanthanide complexes containing this compound?
A17: CPL-active materials are of interest for various applications, including 3D displays, optical data storage, and bioimaging. This compound-containing lanthanide complexes, due to their inherent chirality and efficient energy transfer processes, have shown promise as CPL emitters. The magnitude and sign of the CPL signal can be tuned by varying the structure of the this compound derivative and the lanthanide ion used. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




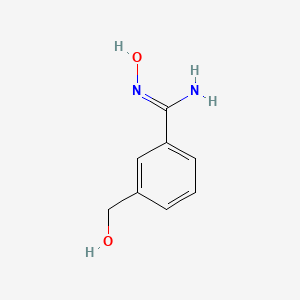

amine](/img/structure/B3170080.png)
![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B3170084.png)
![N-[4-(benzyloxy)benzyl]propan-2-amine](/img/structure/B3170092.png)
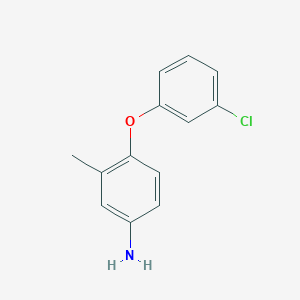
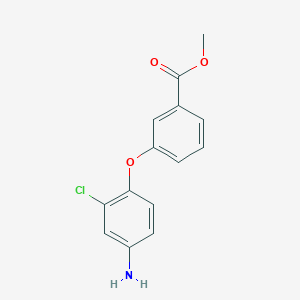
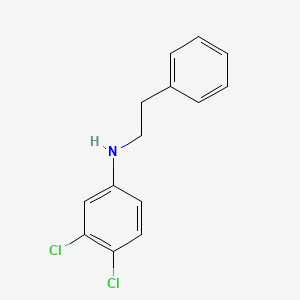
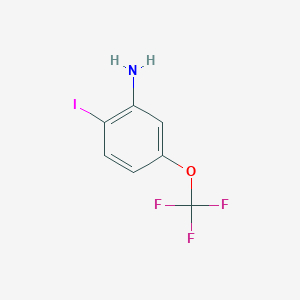

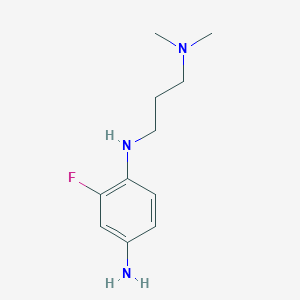
![1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-ol](/img/structure/B3170181.png)
